molecular formula C19H19ClN2OS B418275 2-(4-Tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole CAS No. 332380-68-4

2-(4-Tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole

Cat. No. B418275
CAS RN: 332380-68-4
M. Wt: 358.9g/mol
InChI Key: URKVFMADDHMKTB-UHFFFAOYSA-N
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Description

The compound “2-(4-Tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The oxadiazole ring is substituted with a 4-tert-butylphenyl group at the 2-position and a (4-chlorophenyl)methylsulfanyl group at the 5-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the bulky tert-butylphenyl and (4-chlorophenyl)methylsulfanyl substituents. These groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the oxadiazole ring and the electron-donating nature of the tert-butylphenyl group. The presence of the chlorophenyl group could potentially make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could potentially result in increased stability and rigidity. The tert-butylphenyl and (4-chlorophenyl)methylsulfanyl groups could influence the compound’s solubility and lipophilicity .

Scientific Research Applications

OLED and LED Material Enhancement

2,5 disubstituted-1,3,4-oxadiazoles, including derivatives similar to the mentioned compound, are intensively used as electron transport materials in organic light-emitting diodes (OLEDs). The structural properties of these compounds contribute significantly to the performance enhancement of OLEDs. In-depth studies on their crystal structures and properties lead to a profound understanding of their structure-property relationships, crucial for further advancements in this field (Emmerling et al., 2012).

Thermally Activated Delayed Fluorescence (TADF)

Certain oxadiazole derivatives exhibit Thermally Activated Delayed Fluorescence (TADF). These compounds are used in donor-acceptor fluorophores, significantly enhancing the performance of OLEDs. The introduction of alkyl and carbazole substitutions in these compounds results in blue-shifted fluorescence and maintains a suitable singlet-triplet energy separation, crucial for efficient light emission and high-performance OLEDs (Cooper et al., 2022).

Antibacterial and Enzyme Inhibitory Potential

The framework of certain oxadiazole derivatives, including the compound of interest, has shown promising antibacterial activity against various bacterial strains. Moreover, these compounds have demonstrated moderate inhibitory potential against enzymes like α-chymotrypsin. The structure-activity relationship and molecular docking studies of these compounds provide insights into their bioactive sites and potential applications in antibacterial therapies (Siddiqui et al., 2014).

Photoluminescence Properties

Derivatives of 1,3,4-oxadiazole are known for their photoluminescent properties. The synthesis and characterization of these compounds, including their absorption, emission spectra, and quantum yields, are essential for understanding their potential applications in fields like sensor technology and light-emitting devices. The introduction of various substituents can lead to changes in band gap energy and enhance the photoluminescence properties of these compounds (Zhen-yang, 2011).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its intended use. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on elucidating the specific properties and potential applications of this compound. This could include studies to determine its reactivity, stability, and potential biological activity .

properties

IUPAC Name

2-(4-tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-19(2,3)15-8-6-14(7-9-15)17-21-22-18(23-17)24-12-13-4-10-16(20)11-5-13/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKVFMADDHMKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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